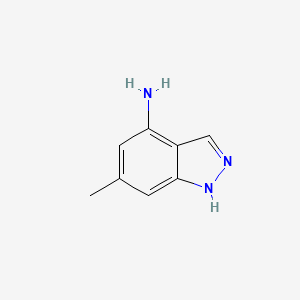

6-Methyl-1H-indazol-4-amine

Overview

Description

6-Methyl-1H-indazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indazole and has been synthesized using various methods. In

Scientific Research Applications

Anticancer Applications

One significant application of "6-Methyl-1H-indazol-4-amine" derivatives is in anticancer research. A study identified a potent apoptosis inducer, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showing high efficacy in human breast and other mouse xenograft cancer models with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, 6-substituted amino-1H-indazole derivatives have demonstrated promising anticancer activity, highlighting the potential of these compounds in developing novel cancer therapies (Ngo Xuan Hoang et al., 2022).

Synthetic Methodologies

The compound and its analogs play a crucial role in synthetic chemistry, enabling the creation of diverse heterocyclic compounds. For example, microwave-assisted condensation reactions have been used to synthesize iminoarylhydrazones and pyridazinone derivatives from 2-aryl hydrazonopropanals and aromatic heterocyclic amines, showcasing the versatility of these compounds in synthetic applications (Al‐Zaydi & Borik, 2007).

Material Science

In material science, derivatives of "this compound" have been explored for their potential applications. For instance, the study of the electronic structures of octahedral Ni(II) complexes with triazole ligands derived from similar compounds offers insights into the coordination chemistry relevant to materials research (Schweinfurth et al., 2013).

Antimicrobial Activities

Some derivatives exhibit antimicrobial properties, indicating their potential in developing new antimicrobial agents. A study on 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines revealed moderate to good activities against various microorganisms, underscoring the utility of these compounds in antimicrobial research (Bektaş et al., 2007).

Catalysis

The role of "this compound" derivatives in catalysis has been demonstrated through studies on the synthesis of indazoles from imidates and nitrosobenzenes via rhodium and copper-catalyzed reactions, illustrating the compound's significance in facilitating complex chemical transformations (Wang & Li, 2016).

Mechanism of Action

Target of Action

6-Methyl-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities . The primary targets of indazole derivatives are often proteins involved in cellular signaling pathways. For instance, indazole-containing compounds have been used as inhibitors of phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1) . These proteins play crucial roles in cell growth, differentiation, and immune response.

Mode of Action

The interaction of this compound with its targets can result in changes to the function of these proteins. For example, as an inhibitor, the compound can bind to the active site of the target protein, preventing it from carrying out its normal function . This can lead to changes in cellular signaling pathways, affecting the behavior of the cell.

Biochemical Pathways

The biochemical pathways affected by this compound depend on its specific targets. If the compound acts as an inhibitor of PI3K, it could affect the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . If it targets IDO1, it could impact the kynurenine pathway, which plays a role in immune response .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, if it inhibits PI3K, it could potentially suppress cell growth and proliferation . If it targets IDO1, it could modulate immune response .

properties

IUPAC Name |

6-methyl-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRDLJDPCOWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598310 | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90764-89-9 | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90764-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

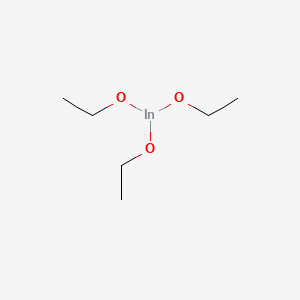

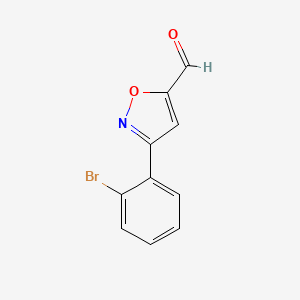

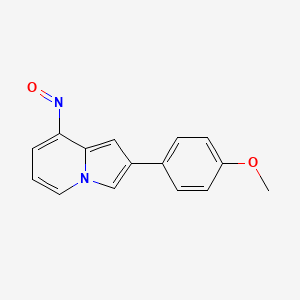

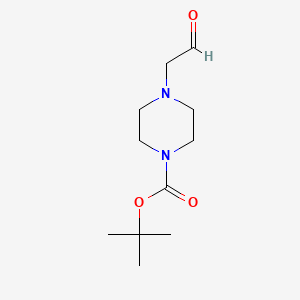

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)

![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)